Lithium dodecylbenzenesulphonate
Overview
Description
Lithium dodecylbenzenesulphonate: is a chemical compound with the molecular formula C18H29LiO3S . It is a lithium salt of dodecylbenzenesulphonic acid and is widely used as a surfactant in various industrial applications. This compound is known for its excellent emulsifying, foaming, and detergent properties, making it a crucial ingredient in the formulation of cleaning agents and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium dodecylbenzenesulphonate can be synthesized through the sulfonation of dodecylbenzene followed by neutralization with lithium hydroxide. The general reaction involves the following steps:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide to form dodecylbenzenesulphonic acid.
Neutralization: The resulting dodecylbenzenesulphonic acid is then neutralized with lithium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes to ensure high efficiency and purity. The sulfonation reaction is carried out in a controlled environment, often using a falling film reactor to achieve uniform sulfonation. The neutralization step is performed in large reactors with precise control over temperature and pH to ensure complete conversion to the lithium salt .
Chemical Reactions Analysis
Types of Reactions: Lithium dodecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzenesulphonate derivatives.
Scientific Research Applications
Lithium dodecylbenzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to reduce surface tension.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, cleaning agents, and personal care products
Mechanism of Action
The mechanism of action of lithium dodecylbenzenesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The sulfonate group interacts with water molecules, while the hydrophobic dodecylbenzene tail interacts with non-polar substances, facilitating emulsification and foaming .
Comparison with Similar Compounds
Sodium dodecylbenzenesulphonate: Similar in structure but uses sodium instead of lithium. It is also widely used as a surfactant.
Potassium dodecylbenzenesulphonate: Another similar compound with potassium as the cation.
Ammonium dodecylbenzenesulphonate: Uses ammonium as the cation and has similar surfactant properties.
Uniqueness: Lithium dodecylbenzenesulphonate is unique due to the presence of lithium, which can impart different physicochemical properties compared to its sodium, potassium, and ammonium counterparts. The lithium ion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other cations may not perform as effectively .
Properties
IUPAC Name |
lithium;2-dodecylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Li/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDCEJVOXCGYAV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29LiO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951668 | |
Record name | Lithium 2-dodecylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29062-27-9 | |
Record name | Lithium 2-dodecylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium dodecylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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